N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
Overview
Description
“N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride” likely refers to a compound that contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group attached to the benzyl group, a propyl group (a three-carbon chain), and a secondary amine group (an NH attached to two carbon atoms). The “hydrochloride” part suggests that this compound is a salt formed with hydrochloric acid .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it might involve the reaction of an appropriate amine with 4-chlorobenzyl chloride, a common intermediate in organic synthesis . The reaction could potentially proceed via a nucleophilic substitution mechanism .Chemical Reactions Analysis
The compound might undergo various chemical reactions. For instance, the chlorine atom might be replaced by other groups in a nucleophilic substitution reaction . The amine group could also react with acids to form amine salts .Scientific Research Applications
1. Analytical Method Development
The compound has been utilized in the development of analytical methods, particularly in the field of forensic and clinical toxicology. One study focused on the determination of trace amounts of N-methyl-1-phenyl-2-propanamine, a related compound, in urine samples. The research demonstrated the application of molecular-imprinted polymer-based sorbents for selective extraction, showcasing significant improvements in sensitivity and specificity of the detection methods (Bykov et al., 2017).
2. Synthesis of Anti-Inflammatory Compounds
Several studies have reported the synthesis of various N-substituted propanamide derivatives, exploring their potential as anti-inflammatory agents. For instance, N-pyridinyl(methyl)indolylpropanamides have been synthesized and tested for their anti-inflammatory properties, showing activities comparable to established NSAIDs like ibuprofen (Dassonville et al., 2008).
3. Investigation of Molecular Properties and Pharmacokinetics
N-substituted propanamides have also been investigated for their molecular properties and pharmacokinetics. Research in this domain provides valuable insights into the behavior of these compounds in biological systems, contributing to the development of drugs with favorable profiles. For instance, a study on a selective androgen receptor modulator explored its pharmacokinetics, metabolism, and molecular properties in preclinical settings, underscoring the significance of understanding these aspects for drug development (Wu et al., 2006).
4. Discovery of Immunomodulatory Agents
Compounds related to N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride have been synthesized and evaluated for their potential as immunomodulatory agents. Research in this field aims to discover new therapeutic agents capable of modulating immune responses, which is crucial in treating various immune-related diseases. A notable example is the synthesis of N-aryl-3-(indol-3-yl)propanamides and the evaluation of their immunosuppressive activities, highlighting the compound's potential in this domain (Giraud et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUHPDXFHNCCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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